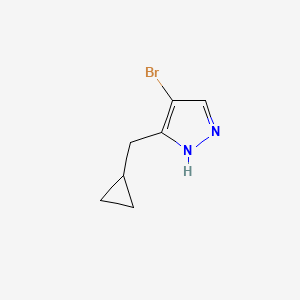

4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

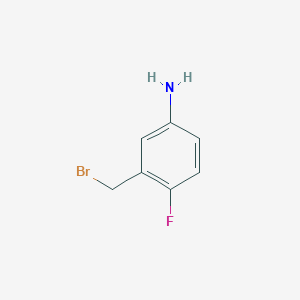

“4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted at the 4th position by a bromo group and at the 5th position by a cyclopropylmethyl group .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. At the 4th position, there would be a bromo group (Br), and at the 5th position, there would be a cyclopropylmethyl group, which is a cyclopropane ring attached to the pyrazole ring via a methylene (-CH2-) bridge .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the bromo group might make the compound more reactive towards nucleophiles, while the cyclopropylmethyl group could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would depend on its molecular structure. For example, the presence of the bromo group might increase its molecular weight and potentially affect its solubility and reactivity . The cyclopropylmethyl group could potentially affect the compound’s conformation and steric properties .Scientific Research Applications

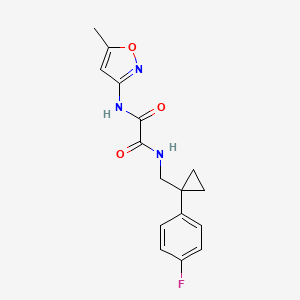

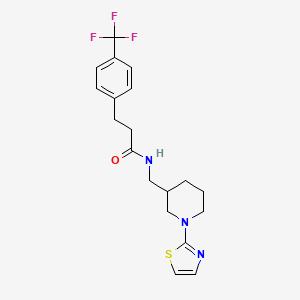

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential as a building block in the synthesis of pharmaceuticals. The bromine atom present in the molecule makes it a good candidate for further functionalization through nucleophilic substitution reactions . This could lead to the development of new drugs with a variety of biological activities.

Agriculture

“4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” may serve as an intermediate in the synthesis of agrochemicals. Its pyrazole core is a common motif in herbicides and insecticides. Researchers could investigate its efficacy in controlling pests or promoting plant growth without harming the environment .

Material Science

In material science, the compound’s robust structure could be utilized in the creation of novel polymers or coatings. Its ability to undergo various chemical reactions allows for the introduction of different functional groups, which can alter the physical properties of materials .

Environmental Science

This compound might be used in environmental science to study soil or water contamination. Its detectable properties can help trace the presence of similar organic compounds in the ecosystem, aiding in the assessment of pollution levels and the development of remediation strategies .

Pharmaceutical Research

The cyclopropylmethyl group attached to the pyrazole ring could be of interest in pharmaceutical research. Compounds with this moiety have been shown to interact with various biological targets, which could lead to the discovery of new therapeutic agents .

Biotechnology

In biotechnology, “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” could be used as a precursor in the synthesis of biomolecules. Its reactive sites allow for conjugation with peptides or nucleotides, which could be beneficial in the design of bioconjugates for medical diagnostics or as research tools .

Chemistry Education

This compound can also be used as a teaching tool in chemistry education to demonstrate various organic reactions, such as bromination, nucleophilic substitution, and the formation of organometallic compounds. It provides a practical example for students to understand the principles of organic synthesis .

Future Directions

The future research directions for “4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name |

4-bromo-5-(cyclopropylmethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-4-9-10-7(6)3-5-1-2-5/h4-5H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLVZUPRBUGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=C(C=NN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(cyclopropylmethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)